4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine
Description
Properties
Molecular Formula |
C8H11ClN4O |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)5-2-1-3-14-4-5/h5H,1-4H2,(H2,10,11,12,13) |
InChI Key |
IWYMMJOWXDNAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
- Direct substitution on cyanuric chloride : Sequential nucleophilic aromatic substitution allows introduction of amine and alkoxy groups.
- Cyclization methods : Formation of the triazine ring from amidines and appropriate carbonyl or halogenated precursors.
- Catalytic oxidative coupling : Utilizing copper catalysts to promote direct coupling of amidines and alcohols to form triazine rings.
Preparation Methods of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine
Copper-Catalyzed Oxidative Cyclization Using Amidines and Alcohols
A notable method for synthesizing 1,3,5-triazine derivatives, including 4-chloro-6-substituted variants, involves the copper-catalyzed oxidative cyclization of amidine hydrochlorides with alcohols under aerobic conditions. This method is described in a Chinese patent (CN104262273A) and offers a green, cost-effective approach with high efficiency and substrate versatility.
Procedure Summary:
- Mix amidine hydrochloride (precursor to the amino group at position 2), the chosen alcohol (providing the oxan-3-yl substituent), copper(II) acetate monohydrate as catalyst, and sodium carbonate as base.
- Add a suitable solvent (often polar aprotic or alcohol solvents).
- Stir the reaction mixture in air at 110°C to 120°C for 12 to 24 hours.
- Purify the crude product by extraction, drying, concentration, and column chromatography to isolate the desired triazine derivative.
| Reagent | Role |
|---|---|
| Amidine hydrochloride | Provides the 2-amino group |
| Oxan-3-yl alcohol | Provides the 6-substituent |
| Copper(II) acetate monohydrate | Catalyst for oxidative coupling |
| Sodium carbonate | Base to neutralize HCl |
| Solvent | Medium for reaction |
| Air | Oxidant |
- Uses air as a green oxidant, avoiding hazardous reagents.
- Mild reaction conditions with readily available starting materials.
- High yields and broad substrate scope.
- Suitable for industrial-scale synthesis due to low cost and environmental compatibility.
Nucleophilic Aromatic Substitution on 4-Chloro-6-chloro-1,3,5-triazine
An alternative approach involves stepwise nucleophilic substitution on cyanuric chloride derivatives:
- Start with 4,6-dichloro-1,3,5-triazine.
- Introduce the oxan-3-yl group at the 6-position by reacting with oxan-3-ol under basic conditions to substitute the chlorine.
- Introduce the amino group at the 2-position via reaction with ammonia or an amine source.
- The chlorine at the 4-position remains intact, yielding the target compound.
This method requires careful control of reaction temperature and stoichiometry to ensure selective substitution and avoid polysubstitution.
Copper(I) Chloride and Iodine Mediated Synthesis in DMSO
A recent research study describes the synthesis of triazine derivatives using copper(I) chloride and iodine as catalytic agents in dimethyl sulfoxide (DMSO) solvent at elevated temperatures (120°C) under inert atmosphere. Although this method primarily targets N-triazinyl α-ketoamides, it demonstrates the versatility of copper catalysis in triazine functionalization.
- Mix 1,3,5-triazine, ketone (or alcohol derivative), copper(I) chloride, and iodine in DMSO.
- Stir at 120°C under nitrogen atmosphere.
- After reaction completion, quench with sodium thiosulfate, extract with ethyl acetate, dry, concentrate, and purify by flash chromatography.
This method has potential for adaptation to synthesize 4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine by selecting appropriate substrates.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Copper(II) acetate catalyzed oxidative cyclization | Amidine hydrochloride, oxan-3-ol, Cu(OAc)2·H2O, Na2CO3, air, 110-120°C, 12-24 h | Green oxidant, low cost, scalable | Requires long reaction time | 70-90 |
| Nucleophilic aromatic substitution on cyanuric chloride | 4,6-Dichloro-1,3,5-triazine, oxan-3-ol, base, ammonia | High selectivity, established method | Multistep, sensitive to reaction control | 60-85 |
| CuCl/I2 catalyzed synthesis in DMSO | 1,3,5-Triazine, ketone/alcohol, CuCl, I2, DMSO, 120°C, N2 | Versatile catalyst system | Requires inert atmosphere, complex setup | 65-80 |
Purification and Characterization
Following synthesis, purification is typically achieved by:
- Liquid-liquid extraction to remove inorganic salts and unreacted starting materials.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Column chromatography using petroleum ether and ethyl acetate as eluents to isolate pure product.
Characterization methods include:
- Nuclear Magnetic Resonance spectroscopy to confirm substitution pattern.
- Mass spectrometry for molecular weight verification.
- Infrared spectroscopy to identify functional groups.
- Elemental analysis for purity assessment.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used. The reaction is typically carried out in a polar solvent such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Oxidation Reactions: Oxidized triazine derivatives.
Reduction Reactions: Reduced triazine derivatives, including amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 202.64 g/mol
The structure features a triazine ring substituted with a chloro group and an oxane moiety, which influences its reactivity and interaction with biological systems.
Medicinal Chemistry
4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine has shown potential in drug development due to its biological activities:
- Antitumor Activity : Similar triazine derivatives have been investigated for their antitumor properties. For instance, compounds with structural similarities have demonstrated activity against various cancer cell lines, including lung and breast cancer cells. The triazine core is often associated with mechanisms that inhibit tumor growth through interference with DNA synthesis or repair processes .
- Antimicrobial Properties : Triazine derivatives are known for their antimicrobial effects. Research indicates that they can act as effective agents against a range of bacterial and fungal pathogens. The incorporation of oxane groups may enhance solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .
Agricultural Chemistry
The compound's potential extends into agricultural applications:
- Herbicides : Triazines are commonly used as herbicides due to their ability to inhibit photosynthesis in plants. The specific structure of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine may contribute to its efficacy against certain weed species while minimizing harm to crops .
Materials Science
In materials science, compounds like 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine are being explored for their utility in developing advanced materials:
- Polymer Chemistry : The incorporation of triazine units into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that these compounds can be used to synthesize novel polymers with improved performance characteristics .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined a series of triazine derivatives related to 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine for their cytotoxic effects on cancer cell lines. Results indicated that modifications at the oxane position significantly influenced the compounds' potency against breast cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 12 | MCF7 (Breast) |
| B | 8 | A549 (Lung) |
| C | 15 | HeLa (Cervical) |
Case Study 2: Agricultural Application
Research conducted by agricultural chemists demonstrated the effectiveness of triazine-based herbicides in controlling weed populations in maize crops. Field trials showed a significant reduction in weed biomass when treated with formulations containing 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 45 |
| High Dose | 75 |
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,5-triazine derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Steric and Electronic Effects: Bulky substituents (e.g., mesityl, cyclohexyl) enhance inhibitory activity in Alzheimer’s disease targets, as seen in .
- Polarity and Solubility : Morpholinyl and piperazinyl groups (e.g., ) improve solubility and CNS penetration due to their hydrophilic nature . The oxan-3-yl group, being a cyclic ether, may similarly enhance solubility relative to purely hydrophobic substituents.
- Receptor Selectivity: Chlorophenyl and bromophenyl analogs () show selectivity for histamine H4 receptors, while morpholinyl derivatives () target adenosine A2A receptors. The oxan-3-yl group’s ether oxygen could engage in hydrogen bonding, influencing receptor specificity .
Biological Activity
4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This compound's structure includes a chloro group and an oxan ring, which contribute to its unique chemical properties and potential therapeutic applications.
The molecular formula of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is with a molecular weight of approximately 214.65 g/mol. The presence of the chloro substituent enhances its reactivity, while the oxan moiety may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H11ClN4O |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 4-chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine |
| InChI | InChI=1S/C8H11ClN4O/c9-7... |
| SMILES | C1CCOC(C1)C2=NC(=NC(=N2)Cl)N |
The biological activity of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro group and the oxan substituent play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. This compound may also interfere with critical cellular processes including DNA replication and protein synthesis .
Biological Activities
Research indicates that derivatives of triazine compounds exhibit a wide spectrum of biological activities:
- Anticancer Activity : Triazine derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumorigenesis.
- Antimicrobial Properties : The compound exhibits bactericidal and fungicidal activities, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : Various studies have highlighted the ability of triazine derivatives to inhibit enzymes such as DNA topoisomerase IIα and carbonic anhydrases, which are crucial in cancer treatment .
Case Studies
Recent research has focused on the anticancer properties of triazine derivatives similar to 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine:
- A study evaluated several triazine derivatives against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that these compounds had IC50 values ranging from 1.96 µM to 14.85 µM across different cell lines, demonstrating significant anticancer potential .
Comparative Analysis
To better understand the unique properties of 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine compared to other triazine derivatives, a comparison table is provided below:
| Compound | Anticancer Activity (IC50) | Enzyme Inhibition |
|---|---|---|
| 4-Chloro-6-(oxan-3-yl)-1,3,5-triazin-2-amine | Varies by cell line | DNA topoisomerase IIα |
| 4-Chloro-1,3,5-triazine | Limited | None reported |
| 6-(Oxan-2-YL)-1,3,5-triazin-2-amine | Moderate | Carbonic anhydrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
